5-Amino-3-methyl-1,2,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKUIGPCSNRFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325628 | |

| Record name | 5-Amino-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17467-35-5 | |

| Record name | 17467-35-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-methyl-1,2,4-thiadiazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-3-methyl-1,2,4-thiadiazole: A Comprehensive Technical Guide for Chemical Researchers

This guide provides an in-depth analysis of the fundamental properties, synthesis, and applications of 5-Amino-3-methyl-1,2,4-thiadiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to facilitate its use as a key building block in modern medicinal chemistry.

Introduction: The Strategic Importance of a Versatile Heterocycle

This compound is a heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. First reported in 1954, its unique structural features—a reactive amino group and an aromatic thiadiazole ring—make it an exceptionally valuable intermediate.[1][2] The stability of the 1,2,4-thiadiazole ring, coupled with the versatile reactivity of its substituents, allows for the construction of more complex molecular architectures.[3] This guide will elucidate the core characteristics of this compound, providing a foundational understanding for its strategic application in research and development.

Core Molecular and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, purification, and application in synthetic protocols. The compound typically appears as a white to off-white or pale brown crystalline solid.[1][2][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 17467-35-5 | [1][5][6] |

| Molecular Formula | C₃H₅N₃S | [1][5] |

| Molecular Weight | 115.16 g/mol | [5] |

| Melting Point | 202-204 °C | [1][2][5] |

| Boiling Point | 261.2±23.0 °C (Predicted) | [5] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Solubility | Soluble in water | [4] |

| pKa | 4.56±0.50 (Predicted) | [4] |

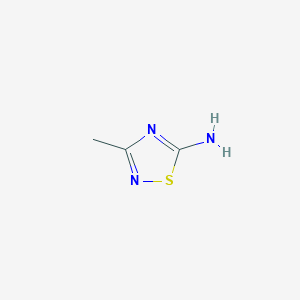

Chemical Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The diagram below illustrates the numbering of the heterocyclic ring and the positions of the methyl and amino substituents.

Caption: Molecular Structure of this compound.

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is essential for verifying the identity and purity of synthesized or procured this compound. It is critical to note that some early literature reports contained erroneous spectroscopic data.[2] The data presented here is based on corrected and verified sources.[2][7]

Table 2: Spectroscopic Data

| Technique | Solvent | Key Signals/Peaks | Source(s) |

| ¹H-NMR | CD₃SOCD₃ | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) | [2] |

| CD₃OD | δ 2.31 (s, 3H, CH₃) | [2] | |

| ¹³C-NMR | CD₃SOCD₃ | δ 183.2 (C5), 169.2 (C3), 18.7 (CH₃) | [2] |

| CD₃OD | δ 185.6 (C5), 171.0 (C3), 18.5 (CH₃) | [2] | |

| IR (ATR) | Solid | 3265, 3073 (N-H), 1645 (C=N), 1537, 1489 cm⁻¹ | [2] |

The corrected NMR data, particularly the chemical shifts of the ring carbons between δ 165–190 ppm, are consistent with other 1,2,4-thiadiazole structures.[2] Researchers should be wary of previously published data reporting a ¹³C signal at 133.80 ppm, which is erroneous.[2]

Synthesis and Reactivity

The primary utility of this compound stems from its role as a versatile building block for more complex heterocyclic systems.[1] Its synthesis and subsequent reactions are central to its application in drug discovery and materials science.

Established Synthetic Pathway

The most common synthesis involves the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate.[2] This method, while effective, often results in the product being mixed with inorganic salts, necessitating robust purification procedures.[2]

Caption: General Synthetic Workflow for this compound.

Experimental Protocol: Improved Synthesis and Isolation

The following protocol is an improved, chromatography-free method for the multi-gram synthesis and isolation of pure this compound, adapted from Aitken, R. A., & Slawin, A. M. Z. (2018).[2]

Materials:

-

Acetamidine hydrochloride (50.0 g, 0.53 mol)

-

Methanol (550 mL total)

-

Bromine (85 g, 0.53 mol)

-

Sodium metal (24 g, 1.04 mol)

-

Potassium thiocyanate

-

Dichloromethane

Procedure:

-

Prepare a solution of sodium methoxide by carefully adding sodium (24 g) to methanol (300 mL) in a flask equipped with a condenser. Cool the resulting solution.

-

In a separate large flask, dissolve acetamidine hydrochloride (50.0 g) in methanol (250 mL) and cool the mixture in an ice-salt bath.

-

Simultaneously, add the bromine and the prepared sodium methoxide solution from separate dropping funnels to the stirred acetamidine solution over 30 minutes. Maintain a slight excess of bromine (indicated by a faint orange color).

-

After the addition is complete, add a small amount of extra sodium methoxide solution to quench the excess bromine (the orange color will disappear).

-

Add potassium thiocyanate to the reaction mixture.

-

Filter the mixture and evaporate the filtrate under reduced pressure to obtain a residual solid.

-

Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours.

-

Evaporate the combined dichloromethane extracts under reduced pressure to yield the final product as pale brown crystals (Typical yield: ~47%).[2]

Rationale for Key Steps:

-

In situ generation: N-bromoacetamidine is generated and used immediately as it is not stable for isolation.[2]

-

Soxhlet Extraction: This continuous extraction method is crucial for efficiently separating the organic product from the inorganic salts without resorting to column chromatography, making the process scalable and cost-effective.[2]

Reactivity and Synthetic Utility

The chemical utility of this compound is centered on the reactivity of its amino group and the thiadiazole ring. The amino group can be acylated, alkylated, or diazotized, providing a handle for introducing diverse functionalities. This makes it an invaluable precursor for creating chemical libraries for high-throughput screening in drug discovery programs.[1]

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-thiadiazole scaffold is a recognized pharmacophore present in various biologically active compounds. This compound serves as a crucial starting material in the synthesis of several classes of therapeutic agents.

-

Enzyme Inhibitors: It is a key intermediate in preparing 1,2,4-thiadiazole analogues that function as non-peptide inhibitors of beta-secretase (BACE1), an important target in Alzheimer's disease research.[1][5]

-

Antibiotics: The scaffold has been incorporated into the structure of novel cephalosporin antibiotics.[2][7]

-

Anticonvulsants: Thiadiazole derivatives, in general, have been extensively studied for their anticonvulsant activities.[8]

-

Other Applications: It has also been utilized in the development of potential pesticides and azo dyes.[2][7]

Safety and Handling

While specific safety data for this compound is not extensively detailed, data for structurally related thiadiazoles provide a strong basis for safe handling protocols. The following guidance is based on compounds with similar hazard profiles.[9][10][11]

Hazard Statements (Anticipated):

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep away from heat and ignition sources.[9][11][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[4]

Conclusion

This compound is a foundational heterocyclic building block with significant, proven utility in medicinal chemistry and beyond. Its well-defined physical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for the modern research scientist. This guide has consolidated the essential technical information required for its effective and safe application, providing a launchpad for innovation in drug discovery and chemical synthesis.

References

- The Chemical Properties and Synthetic Utility of this compound. (n.d.).

- This compound 17467-35-5 wiki - Guidechem. (n.d.).

- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]

- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. MDPI.

- This compound CAS 17467-35-5. (n.d.). ChemicalBook.

- 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets. (n.d.).

- 5-AMINO-3-ETHYL-1,2,4-THIADIAZOLE Safety Data Sheets. (n.d.). Echemi.

- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. ResearchGate.

- 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274. (n.d.). PubChem.

- SAFETY DATA SHEET - TCI Chemicals. (2024, December 13).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, February 20).

- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. ISRN Pharmacology. [Link]

- Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal.

- This compound. (n.d.). S.W.ChemiLab.

- Porcal, B., et al. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [mdpi.com]

- 3. isres.org [isres.org]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 17467-35-5 [m.chemicalbook.com]

- 6. swchemilab.com [swchemilab.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Characterization of 5-Amino-3-methyl-1,2,4-thiadiazole (CAS 17467-35-5)

Introduction: The Significance of a Versatile Heterocycle

5-Amino-3-methyl-1,2,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its structural motifs, featuring an amino group and a thiadiazole ring, provide reactive sites for the synthesis of more complex molecules.[1] This compound serves as a crucial building block in the development of various therapeutic agents, including potential pesticides, enzyme inhibitors, azo dyes, and cephalosporin antibiotics.[2][3] Notably, it is a key intermediate in the preparation of non-peptide inhibitors of beta-secretase, an enzyme implicated in Alzheimer's disease research.[1][4]

This guide provides a comprehensive overview of the essential analytical techniques for the definitive characterization of this compound, ensuring its identity, purity, and suitability for research and development applications. We will delve into its physicochemical properties, spectroscopic signatures, and crystallographic structure, offering both established data and the underlying experimental rationale. Of particular importance, this guide will address and clarify discrepancies in previously published data to provide a trustworthy and authoritative resource.[2][3]

Molecular Structure & Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the confirmation of its molecular structure and the determination of its fundamental physicochemical properties. These parameters are critical for handling, purification, and predicting the compound's behavior in various chemical environments.

Molecular Structure

The molecular structure of this compound is depicted below. The numbering of the heterocyclic ring is crucial for the correct assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 17467-35-5 | [1] |

| Molecular Formula | C₃H₅N₃S | [1][5] |

| Molecular Weight | 115.16 g/mol | [5] |

| Appearance | White to off-white or pale brown solid | [1][2] |

| Melting Point | 202-204 °C | [1][2][5] |

| Boiling Point | 261.2 °C at 760 mmHg | [5] |

| Density | 1.372 g/cm³ | [5] |

| Flash Point | 111.8 °C | [5] |

| pKa (Predicted) | 4.56 ± 0.50 | [5] |

It is imperative to note that historically, there have been conflicting reports on the melting point of this compound, with some literature citing a value as low as 68 °C.[2][3] Rigorous, modern analysis has established the correct melting point to be in the range of 202-204 °C.[1][2][5] This discrepancy highlights the importance of comprehensive characterization to ensure the use of the correct chemical entity.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide detailed information about the molecular structure and bonding within a compound. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

The ¹H NMR spectrum of this compound is characterized by two key signals: a singlet corresponding to the methyl protons and a broad singlet for the amine protons. The chemical shift of the amine protons can be variable and is dependent on the solvent and concentration.

| Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| DMSO-d₆ | 2.23 ppm | s | 3H | -CH₃ |

| 7.82 ppm | br s | 2H | -NH₂ | |

| CD₃OD | 2.31 ppm | s | 3H | -CH₃ |

Data sourced from Molecules (2018), 2018, M977.[2]

It is crucial to be aware of erroneous ¹H NMR data in older literature, which reported the methyl signal at δ 3.27.[2][3] The corrected and verified data presented here should be considered the standard for this compound.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are expected.

| Solvent | Chemical Shift (δ) | Assignment |

| DMSO-d₆ | 18.7 ppm | -CH₃ |

| 169.2 ppm | C-3 | |

| 183.2 ppm | C-5 | |

| CD₃OD | 18.5 ppm | -CH₃ |

| 171.0 ppm | C-3 | |

| 185.6 ppm | C-5 |

Data sourced from Molecules (2018), 2018, M977.[2]

Previously reported ¹³C NMR data with signals at δ 169.94, 133.80, and 18.48 are inconsistent with the expected chemical shifts for 1,2,4-thiadiazole ring carbons, which typically resonate between δ 165–190.[2][3] The data presented above is the corrected and experimentally verified assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H and C=N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3265, 3073 | Strong | N-H stretching (amine) |

| 1645 | Strong | C=N stretching |

| 1537, 1489 | Medium | N-H bending (amine) |

Data sourced from Molecules (2018), 2018, M977.[2]

Notably, an older report mentioned a peak at 2050 cm⁻¹ attributed to "N=C-S", which has been shown to be absent in the spectrum of the pure compound.[2][3]

Mass Spectrometry (MS)

Crystallographic Analysis: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure and reveals information about the packing of molecules in the solid state.

The molecular structure of this compound has been confirmed by X-ray diffraction.[2][3] The analysis revealed two distinct but very similar molecules in the unit cell. The crystal structure is dominated by an elaborate two-dimensional hydrogen-bonded network.[2][3] Each amino group forms hydrogen bonds with both the N-2 and N-4 atoms of adjacent molecules, leading to a layered structure.[2] This extensive hydrogen bonding contributes to the compound's relatively high melting point.

Experimental Protocols: A Guide to Reproducible Characterization

To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended.

Workflow for Comprehensive Characterization

Sources

"5-Amino-3-methyl-1,2,4-thiadiazole" molecular structure

An In-Depth Technical Guide to 5-Amino-3-methyl-1,2,4-thiadiazole: Synthesis, Characterization, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 17467-35-5) is a heterocyclic compound of significant interest in medicinal and materials chemistry.[1][2] First reported in 1954, its rigid 1,2,4-thiadiazole core, decorated with a reactive amino group and a methyl substituent, provides a valuable scaffold for the synthesis of complex molecular architectures.[3][4] While not naturally occurring, this compound serves as a critical intermediate in the development of a wide range of biologically active agents, from antibiotics to potential therapeutics for neurodegenerative diseases.[3][5]

This guide offers a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will delve into its fundamental properties, provide a field-proven, scalable synthesis and purification protocol, detail its structural characterization, and explore its applications, grounding all claims in authoritative scientific literature.

Physicochemical and Structural Properties

At ambient conditions, this compound presents as a white to off-white or pale brown crystalline solid.[6][3][5] Its molecular structure has been unequivocally confirmed by X-ray diffraction, revealing a planar heterocyclic ring system. The crystal structure is characterized by an extensive two-dimensional hydrogen-bonded network, where the amino group of one molecule interacts with the nitrogen atoms (N-2 and N-4) of adjacent molecules, contributing to its crystalline nature and melting point.[3][4]

| Property | Value | Source(s) |

| CAS Number | 17467-35-5 | [6][1][2] |

| Molecular Formula | C₃H₅N₃S | [6][1][7] |

| Molecular Weight | 115.16 g/mol | [6][1][7] |

| Appearance | White to off-white/pale brown crystalline solid | [6][3][5] |

| Melting Point | 202–204 °C | [3][5] |

| Boiling Point | 261.2±23.0 °C (Predicted) | [1] |

| pKa | 4.56±0.50 (Predicted) | [6] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [6][7] |

Synthesis and Purification: A Robust, Scalable Protocol

The synthesis of this compound typically involves the cyclization of an amidine derivative with a thiocyanate source. The original methods, while effective, often result in a product contaminated with inorganic salts, necessitating challenging recrystallization or small-scale chromatographic purification.[3][4]

Drawing from validated and improved procedures, we present a protocol that allows for the isolation of the pure compound on a multi-gram scale, crucially avoiding the need for column chromatography.[3][4] The expertise behind this protocol lies in the purification step: the use of Soxhlet extraction is highly effective for selectively isolating the organic product from the inorganic byproducts generated during the reaction.

Experimental Protocol

Materials:

-

Acetamidine hydrochloride (50.0 g, 0.53 mol)

-

Methanol (550 mL total)

-

Bromine (85 g, 0.53 mol)

-

Sodium metal (24 g, 1.04 mol)

-

Potassium thiocyanate (51.5 g, 0.53 mol)

-

Dichloromethane (for extraction)

Step-by-Step Methodology:

-

Preparation of Sodium Methoxide Solution: In a flask protected from atmospheric moisture, carefully add sodium metal (24 g) in portions to 300 mL of methanol. This is a highly exothermic reaction. Allow the solution to cool to room temperature.

-

Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g) in methanol (250 mL), cool the mixture in an ice-salt bath.

-

Reagent Addition: Simultaneously add the bromine (85 g) and the prepared sodium methoxide solution from separate dropping funnels over a 30-minute period. The key to this step is maintaining a slight excess of bromine, indicated by a persistent faint orange color in the reaction mixture.

-

Quenching: After the addition is complete, add a small amount of extra sodium methoxide solution dropwise until the orange color disappears.

-

Thiocyanate Addition: Add solid potassium thiocyanate (51.5 g) to the mixture and stir at room temperature for an additional 3 hours.

-

Initial Workup: Filter the reaction mixture to remove the bulk of precipitated inorganic salts. Evaporate the filtrate under reduced pressure to yield a residual solid.

-

Purification via Soxhlet Extraction: This is the critical self-validating step for purity. Subject the entire residual solid to continuous extraction with dichloromethane for 18 hours using a Soxhlet apparatus. This selectively dissolves the desired organic product, leaving behind the insoluble inorganic salts.

-

Final Isolation: Evaporate the combined dichloromethane extracts under reduced pressure to yield the pure product, this compound, as pale brown crystals (Typical yield: ~28.0 g, 47%).[3]

Structural Characterization and Data Integrity

Accurate characterization is paramount for any chemical intermediate. It is critical to note that some early literature reports contain erroneous spectroscopic data for this compound.[3][4] The data presented here is based on corrected, peer-reviewed analysis and represents the authoritative standard for this molecule.[3]

Spectroscopic Data

| Technique | Solvent | Observed Signals (δ in ppm, J in Hz; ν in cm⁻¹) and Interpretation |

| ¹H-NMR | CD₃SOCD₃ (DMSO-d₆) | δ 7.82 (broad s, 2H, -NH₂), 2.23 (s, 3H, -CH₃) |

| CD₃OD (Methanol-d₄) | δ 2.31 (s, 3H, -CH₃). The amine protons are typically exchanged with the deuterated solvent. | |

| ¹³C-NMR | CD₃SOCD₃ (DMSO-d₆) | δ 183.2 (C5-NH₂), 169.2 (C3-CH₃), 18.7 (-CH₃) |

| CD₃OD (Methanol-d₄) | δ 185.6 (C5-NH₂), 171.0 (C3-CH₃), 18.5 (-CH₃) | |

| IR (ATR) | Solid | ν 3265, 3073 (N-H stretching), 1645 (N-H scissoring), 1537, 1489 (C=N, C-N stretching) |

Note: The corrected ¹³C-NMR data show both ring carbons resonating in the expected δ 165–190 ppm range for 1,2,4-thiadiazoles.[3][4] The previously reported IR peak at 2050 cm⁻¹ is absent in the pure compound.[3]

Applications in Drug Discovery and Chemical Synthesis

The utility of this compound is primarily as a versatile intermediate for further chemical elaboration. Its bifunctional nature—a nucleophilic amino group and a stable heterocyclic core—allows for a wide range of synthetic transformations.

-

Neurodegenerative Diseases: It is a key building block in the preparation of 1,2,4-thiadiazole analogues that function as non-peptide inhibitors of beta-secretase (BACE1).[1][5] BACE1 is a primary therapeutic target in Alzheimer's disease research, as its inhibition can reduce the production of amyloid-β peptides.

-

Antibiotics: The thiadiazole nucleus is a component of several cephalosporin antibiotics, and this specific intermediate has been utilized in their synthesis.[3][4]

-

Agrochemicals and Materials: It has also found use as a potential pesticide and as a precursor in the synthesis of specialized azo dyes.[6][3][4]

Safety and Handling

While specific, comprehensive toxicity data for this compound is limited, compounds of a similar structural class may cause skin, eye, and respiratory irritation upon exposure.[6] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the crystalline powder. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) before use.

References

- S.W. ChemiLab. (n.d.). This compound.

- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977.

- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. ResearchGate.

Sources

Spectroscopic Profile of 5-Amino-3-methyl-1,2,4-thiadiazole: An In-Depth Technical Guide

Introduction

5-Amino-3-methyl-1,2,4-thiadiazole is a versatile heterocyclic compound that has garnered significant interest in various fields, including as a potential pesticide and as a structural component in medicinally important enzyme inhibitors, azo dyes, and cephalosporin antibiotics.[1] The synthesis of this compound, typically through the reaction of an N-haloacetamidine with a metal thiocyanate, often results in a mixture with inorganic salts, necessitating robust purification and characterization methods.[1] This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this important molecule. Of particular note is the correction of previously misreported spectroscopic data in the scientific literature, ensuring the accuracy and reliability of the information presented herein.[1]

Molecular Structure

The structural integrity of this compound has been unequivocally confirmed by X-ray diffraction, revealing a planar heterocyclic ring.[1] The analysis shows two distinct but very similar molecules in the unit cell. The bond lengths and angles are consistent with those of other simple 1,2,4-thiadiazoles.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework. For this compound, both ¹H and ¹³C NMR data have been definitively established, correcting previously erroneous reports in the literature.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the protons of the amino group and the methyl group. The chemical shift of these protons can vary slightly depending on the deuterated solvent used.

Table 1: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) of -NH₂ (ppm) | Chemical Shift (δ) of -CH₃ (ppm) | Multiplicity |

| DMSO-d₆ | 7.82 | 2.23 | broad s, s |

| CD₃OD | Not observed | 2.31 | s |

| Data sourced from Molecules (2018), 23(1), 209.[1] |

The broad singlet observed for the amino protons in DMSO-d₆ is characteristic of exchangeable protons. In methanol-d₄, this signal is often not observed due to rapid exchange with the deuterium of the solvent. It is crucial to note that previously reported chemical shifts of δH 3.27 for the methyl group are incorrect.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected and observed. The chemical shifts of the two ring carbons are found in the typical range for 1,2,4-thiadiazoles (δC 165–190 ppm), a fact that helps to correct previously misreported data where one of the ring carbons was erroneously assigned a chemical shift of δC 133.80.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) of C3 (ppm) | Chemical Shift (δ) of C5 (ppm) | Chemical Shift (δ) of -CH₃ (ppm) |

| DMSO-d₆ | 169.2 | 183.2 | 18.7 |

| CD₃OD | 171.0 | 185.6 | 18.5 |

| Data sourced from Molecules (2018), 23(1), 209.[1] |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Analysis: Process the acquired free induction decay (FID) using Fourier transformation. Reference the spectra to the residual solvent peak (δH 2.50 and δC 39.52 for DMSO-d₆; δH 3.31 and δC 49.00 for CD₃OD).

Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: FT-IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Assignment |

| 3265, 3073 | N-H stretching vibrations of the amino group |

| 2766 | C-H stretching vibrations of the methyl group |

| 1645 | N-H bending (scissoring) vibration |

| 1537, 1489 | C=N and C-N stretching vibrations of the ring |

| 1379, 1331 | C-H bending vibrations of the methyl group |

| 1123, 997, 808 | Ring stretching and deformation modes |

| 590, 577 | C-S stretching and ring deformation modes |

| Data sourced from Molecules (2018), 23(1), 209.[1] |

It is important to note that a previously reported peak at 2050 cm⁻¹ attributed to "N=C-S" is absent in the corrected spectrum.[1]

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum to identify the functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expected Fragmentation Pathways:

Under electron ionization (EI), the molecular ion of this compound (m/z = 115) would likely undergo fragmentation through several pathways. Cleavage of the thiadiazole ring is a common fragmentation pattern for this class of compounds.

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the separated ions and record their abundance.

-

Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound provides information about its electronic transitions. For this compound, the first reported spectroscopic data was its UV spectrum in 1954.[1] Heterocyclic compounds with double bonds and heteroatoms containing lone pairs of electrons, such as this thiadiazole, typically exhibit π → π* and n → π* transitions.

Expected Electronic Transitions:

-

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the thiadiazole ring will give rise to these transitions.

-

n → π transitions:* These are generally lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital.

The exact λmax values are dependent on the solvent used. For thiadiazole derivatives, these absorptions are typically observed in the UV region (200-400 nm).

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) corresponding to electronic transitions.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a reference (blank).

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and place it in the sample holder.

-

Spectrum Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

-

Data Analysis: The resulting spectrum will plot absorbance versus wavelength. Identify the λmax values from the spectrum.

Conclusion

The accurate spectroscopic characterization of this compound is essential for its application in research and development. This guide has presented a comprehensive and corrected set of spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, along with expected mass spectrometry and UV-Vis characteristics. The provided experimental protocols offer a standardized approach for the reliable analysis of this compound. By adhering to these validated methodologies and referencing the corrected spectral data, researchers can ensure the integrity of their work and confidently advance their scientific endeavors.

References

- Fallon, G.D.; Jahangiri, S.; Kelly, E.; et al. An Improved Synthesis and Full Characterisation of this compound. Molecules2018, 23, 209. [Link]

Sources

An In-Depth Technical Guide to 5-Amino-3-methyl-1,2,4-thiadiazole: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-methyl-1,2,4-thiadiazole, a heterocyclic compound that has traversed a remarkable journey from its initial synthesis in the mid-20th century to its current status as a valuable building block in medicinal chemistry. This document delves into the historical context of its discovery, the evolution of its synthetic methodologies, and its critical role as a precursor in the development of therapeutic agents, most notably as an intermediate for beta-secretase (BACE1) inhibitors in Alzheimer's disease research.[1][2] By integrating detailed experimental protocols, validated spectroscopic and crystallographic data, and an exploration of its mechanism of action, this guide serves as an authoritative resource for researchers engaged in drug discovery and organic synthesis.

Introduction: The Emergence of a Versatile Heterocycle

The 1,2,4-thiadiazole scaffold is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This structural motif is a privileged core in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The inherent electronic properties and metabolic stability of the 1,2,4-thiadiazole ring make it an attractive component in the design of novel therapeutic agents.

This compound (CAS 17467-35-5) was first reported in 1954 by J. Goerdeler.[5] Initially of interest for its chemical properties, the compound has since proven to be a highly versatile intermediate in the synthesis of more complex molecules.[5] Its utility spans various applications, including its use in the preparation of azo dyes, cephalosporin antibiotics, and as a potential pesticide.[5] However, its most significant contemporary role lies in the field of neuroscience, where it serves as a key precursor for the synthesis of non-peptide inhibitors of beta-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease.[1]

This guide will provide a detailed exploration of this important molecule, from its foundational discovery to its cutting-edge applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃S | [6] |

| Molecular Weight | 115.16 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 202-204 °C | [5] |

| pKa (Predicted) | 4.56 ± 0.50 | [6] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [6] |

Spectroscopic Data (Corrected)

Initial reports on the spectroscopic data of this compound contained inaccuracies. The following data, presented by Aitken and Slawin, are considered the corrected and validated values, confirmed by modern analytical techniques.[5]

| Spectroscopy | Solvent | Peaks |

| ¹H-NMR (400 MHz) | CD₃SOCD₃ | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) |

| ¹H-NMR (400 MHz) | CD₃OD | δ 2.31 (s, 3H, CH₃) |

| ¹³C-NMR (100 MHz) | CD₃SOCD₃ | δ 183.2, 169.2, 18.7 |

| ¹³C-NMR (100 MHz) | CD₃OD | δ 185.6, 171.0, 18.5 |

| IR (ATR) | - | 3265, 3073, 2766, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808, 590, 577 cm⁻¹ |

Synthesis of this compound: A Historical and Methodological Evolution

The synthesis of this compound has evolved since its initial discovery, with modern methods offering improved yields and purity.

The Original Goerdeler Synthesis (1954)

The first reported synthesis involved the reaction of an in situ generated N-haloacetamidine with a metal thiocyanate.[5] While groundbreaking for its time, this method often resulted in the product being contaminated with inorganic salts, necessitating purification by recrystallization from water.[5]

An Improved and Validated Synthetic Protocol

A significant advancement in the synthesis of this compound was reported by Aitken and Slawin. This method provides the compound on a multi-gram scale in pure form without the need for column chromatography.[5]

Experimental Protocol:

-

To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cooled in an ice-salt bath, simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium (24 g, 1.04 mol) in methanol (300 mL) from separate dropping funnels over a period of 30 minutes. The rate of addition should be controlled to maintain a slight excess of bromine.

-

After the addition is complete, add a small amount of extra sodium methoxide solution to quench any remaining orange color from the excess bromine.

-

Add potassium thiocyanate (51.5 g, 0.53 mol) and stir the mixture at room temperature for 18 hours.

-

Filter the reaction mixture and evaporate the filtrate under reduced pressure.

-

Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours.

-

Evaporate the combined extracts under reduced pressure to yield the product as pale brown crystals (28.0 g, 47%).[5]

Causality Behind Experimental Choices:

-

The simultaneous addition of bromine and sodium methoxide allows for the in situ generation of N-bromoacetamidine, which is then immediately trapped by the potassium thiocyanate. This one-pot approach improves efficiency and avoids the isolation of the potentially unstable N-bromo intermediate.

-

The use of Soxhlet extraction with dichloromethane is a key purification step that effectively separates the organic product from the inorganic salts generated during the reaction, eliminating the need for column chromatography.

Structural Confirmation and Scientific Integrity

The definitive structure of this compound has been unequivocally confirmed by single-crystal X-ray diffraction.[8] This analysis not only validates the connectivity of the atoms but also provides insights into the intermolecular interactions within the crystal lattice. The structure reveals an elaborate two-dimensional hydrogen-bonded network of molecules, which contributes to its crystalline nature and melting point.[8] The correction of previously erroneous NMR and IR data further underscores the importance of rigorous analytical validation in chemical synthesis.[5]

Application in Drug Discovery: A Precursor to BACE1 Inhibitors

A major impetus for the continued interest in this compound is its role as a key building block in the synthesis of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease, as it catalyzes the rate-limiting step in the production of amyloid-β (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients.

The Amyloid Cascade Hypothesis and the Role of BACE1

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the initiating event in the pathogenesis of Alzheimer's disease. BACE1 cleaves the amyloid precursor protein (APP) at the β-site, the first of two cleavage events that lead to the formation of Aβ. By inhibiting BACE1, the production of Aβ can be reduced, potentially slowing or halting the progression of the disease.

Caption: Amyloid Precursor Protein processing pathway and the role of BACE1 inhibition.

Verubecestat (MK-8931): A Case Study

Verubecestat (MK-8931) is a potent BACE1 inhibitor that reached late-stage clinical trials for the treatment of Alzheimer's disease.[9][10] The synthesis of verubecestat and its analogues often utilizes precursors derived from this compound. The X-ray co-crystal structure of verubecestat bound to BACE1 (PDB ID: 5HTZ) reveals the key interactions responsible for its inhibitory activity.[3][6] The inhibitor binds in the active site of the enzyme, with its amidine moiety forming a hydrogen bond network with the catalytic dyad of aspartic acid residues (Asp32 and Asp228). This interaction blocks the access of the natural substrate, APP, to the active site, thereby inhibiting the cleavage and subsequent production of Aβ peptides.

Caption: Binding mechanism of a BACE1 inhibitor within the enzyme's active site.

Conclusion and Future Perspectives

This compound has evolved from a chemical curiosity to a cornerstone intermediate in modern drug discovery. Its straightforward synthesis, coupled with its versatile reactivity, has secured its place in the synthetic chemist's toolbox. The journey of this molecule from its first synthesis to its application in the development of potential treatments for Alzheimer's disease highlights the enduring value of fundamental chemical research. As our understanding of disease biology deepens, it is likely that this and other privileged heterocyclic scaffolds will continue to play a pivotal role in the design and synthesis of the next generation of therapeutic agents. The ongoing exploration of 1,2,4-thiadiazole derivatives will undoubtedly unveil new biological activities and therapeutic applications, further cementing the legacy of this remarkable small molecule.

References

- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]

- Frija, L. M. T., Kopylovich, M. N., & Pombeiro, A. J. L. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(18), 2565-2579. [Link]

- Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. Science Translational Medicine, 8(363), 363ra150. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthetic Utility of this compound.

- RCSB PDB. (n.d.). 5HTZ: BACE1 in complex with (S)-5-(3-chloro-5-(5-(prop-1-yn-1-yl)pyridin-3-yl)thiophen-2-yl)-2,5-dimethyl-1,2,4-thiadiazinan-3-iminium 1,1-dioxide.

- Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)—A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10435-10450. [Link]

- S.W.ChemiLab. (n.d.). This compound.

- Thaisrivongs, D. A., et al. (2018). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). Organic Letters, 20(6), 1568-1571. [Link]

- Various Authors. (2025). Rescuing Verubecestat: An Integrative Molecular Modeling and Simulation Approach for Designing Next-Generation BACE1 Inhibitors.

- The reference to Goerdeler, J. (1954) is cited in Aitken, R. A., & Slawin, A. M. Z. (2018). Molbank, 2018(1), M977. The original publication is in Chemische Berichte, 87(1), 57-67.

- The synthesis of Verubecestat is detailed in various publications, including Scott, J. D., et al. (2016) and Thaisrivongs, D. A., et al. (2018).

- The role of this compound as a versatile intermediate is discussed in a blog post by NINGBO INNO PHARMCHEM CO.,LTD.

- The general biological activities of 1,2,4-thiadiazoles are reviewed in several articles, including a 2006 review in Bioorganic & Medicinal Chemistry.

- The PDB ID 5HTZ provides the crystal structure of BACE1 in complex with Verubecest

- PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole.

- A full citation for the X-ray diffraction data can be found in Aitken, R. A., & Slawin, A. M. Z. (2018). Molbank, 2018(1), M977, which references the Cambridge Crystallographic Data Centre (CCDC) deposition number 1590413.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alzforum.org [alzforum.org]

An In-Depth Technical Guide to 5-Amino-3-methyl-1,2,4-thiadiazole as a Chemical Intermediate

Abstract: 5-Amino-3-methyl-1,2,4-thiadiazole is a heterocyclic amine that serves as a versatile and crucial building block in synthetic organic chemistry. Its unique structural and electronic properties make it an important intermediate in the development of a wide range of biologically active compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and significant applications, with a focus on its role in medicinal chemistry. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, imparting favorable properties such as metabolic stability and the ability to participate in hydrogen bonding. This compound, first reported in 1954, has emerged as a particularly valuable intermediate.[1][2] Its utility stems from the presence of a reactive primary amino group on the stable thiadiazole core, allowing for a variety of chemical transformations.

This compound is a key precursor for synthesizing diverse molecular architectures, including cephalosporin antibiotics, enzyme inhibitors, and potential pesticides.[1][2] Notably, it is a foundational component for developing non-peptide inhibitors of beta-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease, highlighting its significance in modern drug discovery.[3] This guide aims to consolidate the technical knowledge surrounding this intermediate, providing a practical resource for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Data

Accurate characterization is the bedrock of reproducible chemical synthesis. While historical data for this compound has shown discrepancies, recent studies have provided corrected and verified spectroscopic information.[1][2]

| Property | Value | Source |

| CAS Number | 17467-35-5 | [4][5] |

| Molecular Formula | C₃H₅N₃S | [4][5] |

| Molecular Weight | 115.16 g/mol | [5] |

| Melting Point | 202-204 °C | [1] |

| Appearance | Pale brown crystals | [1] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [5] |

Spectroscopic Data:

-

¹H-NMR (400 MHz, DMSO-d₆): δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃).[1]

-

¹³C-NMR (100 MHz, DMSO-d₆): δ 183.2 (C5), 169.2 (C3), 18.7 (CH₃).[1]

-

IR (ATR) : 3265, 3073, 1645 (N-H stretch/bend), 1537, 1489 (C=N stretch) cm⁻¹.[1]

Causality Insight: The significant downfield shift of the C5 carbon (183.2 ppm) in the ¹³C-NMR spectrum is characteristic of carbons in the 1,2,4-thiadiazole ring system, reflecting the influence of the adjacent sulfur and nitrogen atoms. The broad singlet for the amino protons in the ¹H-NMR spectrum is typical and indicates their exchangeable nature.

Synthesis of the Intermediate: A Robust Protocol

The most common and reliable synthesis of this compound starts from readily available acetamidine hydrochloride.[1][2] The process involves the in-situ generation of an N-haloacetamidine, which then reacts with a thiocyanate salt to form the heterocyclic ring.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from an improved, multi-gram scale procedure that avoids chromatography.[1][2]

-

Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cool the mixture in an ice-salt bath.

-

Reagent Addition: Simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium methoxide (prepared from 24 g, 1.04 mol of sodium in 300 mL of methanol) from separate dropping funnels over 30 minutes.

-

Expert Insight: The rate of addition should be controlled to maintain a slight excess of bromine (indicated by a faint orange color). This ensures the complete conversion of the acetamidine. A final small addition of sodium methoxide quenches any remaining bromine.

-

-

Cyclization: After the addition is complete, add potassium thiocyanate (51.5 g, 0.53 mol) to the reaction mixture. Stir the resulting suspension at room temperature overnight.

-

Initial Work-up: Filter the mixture to remove the inorganic salts (NaBr, KBr) that have precipitated. Evaporate the filtrate under reduced pressure to obtain a residual solid.

-

Purification: The residual solid is subjected to Soxhlet extraction with dichloromethane for 18 hours.

-

Trustworthiness: Soxhlet extraction is a highly efficient and self-validating method for separating the desired organic product from the remaining inorganic salts, ensuring high purity without the need for column chromatography.

-

-

Final Product: Evaporate the combined dichloromethane extracts under reduced pressure to yield this compound as pale brown crystals (Typical yield: ~47%).[1]

Core Reactivity and Application in Synthesis

The synthetic utility of this compound is centered on the nucleophilicity of its 5-amino group. This group readily reacts with various electrophiles, making it a valuable handle for molecular elaboration.

Key Transformation: Sulfonamide Bond Formation

A prominent application is its reaction with sulfonyl chlorides to form sulfonamides. This is the cornerstone of its use in the synthesis of sulfa drugs, such as Sulfamethizole , an antibacterial agent.[6][7]

Note: While Sulfamethizole is technically 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, the synthetic principle of reacting an amino-thiadiazole with a sulfonyl chloride is directly analogous and serves as a prime example of the core reactivity.

Reaction Pathway: Synthesis of a Sulfonamide Derivative

Caption: General pathway for sulfonamide synthesis from the intermediate.

The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine, is typically used to quench the HCl byproduct. The acetamido group serves as a protecting group for the aniline nitrogen and is removed in a subsequent hydrolysis step.[6][7]

Applications in Medicinal Chemistry

Beyond sulfa drugs, this compound is a building block for a range of therapeutic targets.

-

Enzyme Inhibitors: The thiadiazole scaffold is used to design inhibitors for enzymes like carbonic anhydrase and beta-secretase.[3][8] The amino group provides a vector for introducing functionalities that can interact with active site residues.

-

Antibiotics: It has been incorporated into advanced cephalosporin antibiotics.[1][2]

-

Agrochemicals: The compound has been investigated for use as a potential pesticide.[1][2]

The structural rigidity and electronic properties of the thiadiazole ring are key to its success. It acts as a bioisostere for other aromatic systems and its nitrogen and sulfur atoms can act as hydrogen bond acceptors, enhancing drug-target interactions.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials. An inert atmosphere is recommended for long-term storage to prevent degradation.[5]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for chemical innovation. Its straightforward synthesis, well-characterized properties, and versatile reactivity make it an indispensable intermediate in the synthesis of complex, high-value molecules. As research into novel therapeutics and materials continues, the demand for such robust and adaptable building blocks will undoubtedly grow, ensuring its continued relevance in the fields of medicinal chemistry, drug discovery, and organic synthesis.

References

- Vertex AI Search. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis and Drug Discovery.

- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977.

- MDPI. (2018). This compound.

- Talagadadeevi, G. B., Vancha, B. R., Anusuri, S., & Rao, J. M. (2012). SYNTHESIS OF N-[4-({4-[(5-METHYL-1, 3, 4-THIADIAZOL-2-YL)SULFAMOYL] PHENYL}SULFAMOYL)PHENYL]AMINE: AN IMPURITY IN THE ANTIBACTERIAL DRUG SULFAMETHIZOLE. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 134-136.

- ResearchGate. (2018). This compound.

- International Journal of Pharmaceutical Sciences and Drug Research. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter.

- Advanced Biochemicals. (n.d.). This compound.

- Lab-Chemicals.Com. (n.d.). This compound, 98%.

- Arslan, M., et al. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 988-992.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. SYNTHESIS OF N-[4-({4-[(5-METHYL-1, 3, 4-THIADIAZOL-2-YL)SULFAMOYL] PHENYL}SULFAMOYL)PHENYL]AMINE: AN IMPURITY IN THE ANTIBACTERIAL DRUG SULFAMETHIZOLE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 5-Amino-3-methyl-1,2,4-thiadiazole in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as privileged scaffolds. Among these, the 1,2,4-thiadiazole ring system has garnered significant attention due to its unique electronic properties and ability to engage in diverse biological interactions. This guide focuses on a particularly promising derivative, 5-Amino-3-methyl-1,2,4-thiadiazole , a versatile building block with demonstrated potential across multiple therapeutic areas. As Senior Application Scientists, we will dissect the core attributes of this molecule, elucidate its application in the design of targeted therapies, and provide actionable experimental frameworks to empower researchers in their drug discovery endeavors.

The 1,2,4-Thiadiazole Core: A Scaffold of Opportunity

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its inherent features, including hydrogen bond accepting capabilities, dipole moment, and metabolic stability, make it an attractive moiety for molecular design. The specific substitution pattern of this compound offers distinct advantages. The amino group at the 5-position provides a crucial handle for further chemical elaboration, allowing for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the 3-position contributes to the overall lipophilicity and can influence the orientation of the molecule within a target's binding site.

Key Therapeutic Arenas for this compound Derivatives

Our analysis of the current scientific landscape reveals two particularly compelling applications for this scaffold: the development of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease and its incorporation into novel cephalosporin antibiotics.

Targeting Alzheimer's Disease: The Quest for Potent BACE1 Inhibitors

Alzheimer's disease is a devastating neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques in the brain. The formation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1.[1] Therefore, the inhibition of BACE1 is a primary therapeutic strategy to halt the progression of the disease. The this compound core has emerged as a valuable starting point for the design of non-peptide BACE1 inhibitors.

To appreciate the significance of BACE1 inhibition, it is essential to understand the APP processing pathway. As illustrated below, BACE1 initiates the amyloidogenic pathway, leading to the production of the toxic Aβ peptides.

Caption: Workflow for BACE1 Inhibitor Discovery.

Protocol 1: Synthesis of this compound

This robust, multi-gram scale synthesis provides a reliable source of the starting material. [1]

-

To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cooled in an ice-salt bath, simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium (24 g, 1.04 mol) in methanol (300 mL) from separate dropping funnels over 30 minutes. Maintain a slight excess of bromine throughout the addition.

-

After the addition is complete, add a small amount of sodium methoxide solution to decolorize the mixture.

-

Add potassium thiocyanate (51.5 g, 0.53 mol) and stir the mixture at room temperature for 18 hours.

-

Filter the reaction mixture and evaporate the filtrate under reduced pressure.

-

Subject the resulting solid to Soxhlet extraction with dichloromethane for 18 hours.

-

Evaporate the combined extracts under reduced pressure to yield this compound as pale brown crystals.

Protocol 2: In Vitro BACE1 Inhibition Assay (FRET-based)

This protocol allows for the high-throughput screening of synthesized compounds to determine their BACE1 inhibitory activity.

-

Prepare a black 96-well plate.

-

To each well, add 10 µL of the test compound at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).

-

Add 70 µL of a master mix containing BACE1 assay buffer and a BACE1 peptide substrate to each well.

-

Initiate the reaction by adding 20 µL of diluted BACE1 enzyme to each well (except for the blank).

-

Measure the fluorescence intensity kinetically over 20-30 minutes using a microplate reader with excitation and emission wavelengths appropriate for the FRET substrate.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Expanding the Antibacterial Arsenal: Incorporation into Cephalosporins

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Cephalosporins are a class of β-lactam antibiotics that have been a cornerstone of antibacterial therapy for decades. The modification of the C-7 acylamino side chain of the cephalosporin nucleus is a well-established strategy to enhance antibacterial activity and broaden the spectrum. The this compound moiety can be incorporated into these side chains to generate novel cephalosporin derivatives.

A patent for the preparation of 5-amino-1,2,4-thiadiazole acetic acid derivatives highlights a synthetic route where this compound can serve as a key intermediate for creating acylating agents used in the synthesis of 7-acylaminocephalosporins. [2]

Caption: General Strategy for Incorporating the Thiadiazole Moiety into Cephalosporins.

Protocol 3: General Procedure for Acylation of 7-Aminocephalosporanic Acid (7-ACA)

This protocol provides a general framework for the coupling of a thiadiazole-containing side chain to the cephalosporin nucleus.

-

Activate the carboxylic acid of the thiadiazole-containing acylating agent using a suitable coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

-

In a separate flask, dissolve 7-ACA in a suitable solvent system (e.g., a mixture of acetone and water) and basify with a base like triethylamine.

-

Add the activated thiadiazole side chain to the 7-ACA solution at a low temperature (e.g., 0-5 °C).

-

Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Purify the resulting cephalosporin derivative by recrystallization or column chromatography.

Conclusion and Future Directions

This compound represents a versatile and highly valuable scaffold for medicinal chemistry. Its demonstrated utility as a precursor for BACE1 inhibitors and its potential for incorporation into novel cephalosporin antibiotics underscore its significance in the pursuit of new medicines for neurodegenerative and infectious diseases. The experimental protocols and strategic insights provided in this guide are intended to serve as a foundation for researchers to further explore and exploit the therapeutic potential of this promising heterocyclic building block. Future research should focus on the systematic exploration of the structure-activity relationships of its derivatives to unlock even more potent and selective therapeutic agents.

References

- Kim, C., et al. (1997). Method for preparing 5-amino-1,2,4-thiadiazol acetic acid derivatives.

- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]

Sources

"5-Amino-3-methyl-1,2,4-thiadiazole" derivatives and their potential biological activities

An In-Depth Technical Guide to 5-Amino-3-methyl-1,2,4-thiadiazole Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Executive Summary

The 1,2,4-thiadiazole ring system represents a "privileged scaffold" in medicinal chemistry, conferring a unique combination of physicochemical properties that are advantageous for drug design. Its mesoionic character allows for favorable interactions with biological targets and the ability to cross cellular membranes.[1][2] This guide focuses specifically on derivatives of the this compound core, a versatile and accessible building block for creating extensive compound libraries. We will provide an in-depth exploration of synthetic methodologies, delve into the significant anticancer, antimicrobial, and anti-inflammatory activities exhibited by these derivatives, and present detailed, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent heterocyclic scaffold in their therapeutic programs.

The 1,2,4-Thiadiazole Scaffold: A Cornerstone in Medicinal Chemistry

Physicochemical Properties and Biological Significance

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among them, five-membered rings containing sulfur and nitrogen, such as thiadiazoles, are of paramount interest. The 1,2,4-thiadiazole isomer is a highly aromatic and stable ring system.[3] The presence of the sulfur atom and multiple nitrogen atoms provides sites for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding to biological targets like enzymes and receptors.[1] Derivatives of this scaffold have been investigated for a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[4][5][6]

The this compound Core: A Versatile Building Block

The specific compound, this compound, first reported in 1954, serves as an excellent starting point for chemical exploration.[7][8] Its utility has been demonstrated in the development of pesticides, enzyme inhibitors, and even cephalosporin antibiotics.[7] The primary amine at the 5-position is a key functional handle, allowing for a wide array of chemical modifications to generate diverse libraries of compounds for biological screening.

Synthetic Strategies and Derivatization

Foundational Synthesis of the Core Scaffold

The synthesis of this compound typically involves the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate.[7] While early methods required extensive purification to remove inorganic salts, improved procedures now allow for the multi-gram scale isolation of the pure product without the need for column chromatography.[7][8]

Experimental Protocol: Improved Synthesis of this compound[7]

-

Rationale: This protocol is optimized for scale and purity. The simultaneous addition of bromine and sodium methoxide allows for the controlled, in-situ formation of N-bromoacetamidine, which is immediately trapped by potassium thiocyanate to form the thiadiazole ring. The final Soxhlet extraction is a critical step for selectively isolating the organic product from inorganic byproducts.

-

Step 1: Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, thermometer, and two separate dropping funnels, dissolve acetamidine hydrochloride (0.53 mol) in methanol (250 mL). Cool the solution in an ice-salt bath.

-

Step 2: Reagent Preparation: Prepare a solution of bromine (0.53 mol) and a separate solution of sodium methoxide (from 1.04 mol of sodium in 300 mL of methanol).

-

Step 3: Controlled Addition: Add the bromine and sodium methoxide solutions simultaneously from their respective funnels over 30 minutes. The key to this step is maintaining a slight excess of bromine (indicated by a faint orange color) to ensure complete consumption of the acetamidine. The temperature should be carefully maintained below 5°C.

-

Step 4: Quenching and Cyclization: Once the addition is complete, add a small amount of extra sodium methoxide solution to quench any remaining bromine. Add potassium thiocyanate (0.58 mol) to the reaction mixture and stir for an additional 2 hours at room temperature to allow for complete cyclization.

-

Step 5: Isolation and Purification: Filter the reaction mixture to remove the bulk of precipitated inorganic salts (NaBr, KBr). Evaporate the filtrate under reduced pressure.

-

Step 6: Final Purification: Subject the resulting solid residue to Soxhlet extraction with dichloromethane for 18 hours. This selectively extracts the desired product.

-

Step 7: Final Product: Evaporate the combined dichloromethane extracts under reduced pressure to yield this compound as a pale brown crystalline solid. The product's identity and purity should be confirmed by NMR and melting point analysis, which should be consistent with reported values (mp 202–204 °C).[7]

General Strategies for Derivatization

The 5-amino group is the primary site for modification. Standard organic transformations can be employed to generate a vast array of derivatives. These modifications are crucial for tuning the molecule's steric and electronic properties to optimize binding affinity and selectivity for a given biological target.

-

Amide Formation: Reaction with various acid chlorides or anhydrides under basic conditions yields N-acylated derivatives. This is a common strategy to explore interactions within hydrophobic pockets of enzyme active sites.[5][9]

-

Schiff Base Formation: Condensation with a diverse range of aldehydes or ketones produces imine derivatives. This introduces new points of potential interaction and can significantly alter the molecule's overall geometry.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides can produce sulfonamide derivatives, which are classic bioisosteres for carboxylic acids and are known to target enzymes like carbonic anhydrases.[10]

Caption: General synthetic derivatization pathways from the core scaffold.

Anticancer Activities of 1,2,4-Thiadiazole Derivatives

The development of novel anticancer agents remains a high priority in medicinal chemistry. Derivatives of the thiadiazole scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2][9][11][12]

Mechanistic Insights